Gorlic acid
CAS No.: 502-31-8
Cat. No.: VC21078743
Molecular Formula: C18H30O2
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 502-31-8 |
|---|---|
| Molecular Formula | C18H30O2 |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | (E)-13-cyclopent-2-en-1-yltridec-6-enoic acid |
| Standard InChI | InChI=1S/C18H30O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h2,4,11,14,17H,1,3,5-10,12-13,15-16H2,(H,19,20)/b4-2+ |
| Standard InChI Key | XADKGDBMULSEAC-DUXPYHPUSA-N |
| Isomeric SMILES | C1CC(C=C1)CCCCCC/C=C/CCCCC(=O)O |
| SMILES | C1CC(C=C1)CCCCCCC=CCCCCC(=O)O |
| Canonical SMILES | C1CC(C=C1)CCCCCCC=CCCCCC(=O)O |
Introduction
Chemical Structure and Properties
Gorlic acid features a distinctive molecular structure characterized by a cyclopentenyl ring and a cis-double bond at position 6. The IUPAC name for this compound is (6Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid, highlighting its specific stereochemistry .
Physical and Chemical Properties
The physical and chemical properties of gorlic acid are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₀O₂ | |
| Molecular Weight | 278.43 g/mol | |
| Density | 0.962 g/cm³ | |
| Boiling Point | 408.8°C at 760 mmHg | |
| Flash Point | 305.5°C | |
| LogP | 5.49440 | |
| Index of Refraction | 1.496 |
The structure of gorlic acid is characterized by several key features:
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A cyclopent-2-en-1-yl group at position 13
-
A cis-double bond at position 6
-
A carboxylic acid functional group
These structural features contribute to gorlic acid's unique chemical reactivity and biological properties, distinguishing it from other fatty acids commonly found in nature.
Natural Sources and Occurrence
Gorlic acid occurs naturally in several plant species, particularly in seed oils of certain tropical plants. One of the most notable sources is Carpotroche brasiliensis, a native Brazilian tree belonging to the Flacourtiaceae family . The oil extracted from C. brasiliensis seeds contains gorlic acid as one of its major components, comprising approximately 16.1% of the fatty acid content .
This compound is also found in chaulmoogra oil, which is prepared from the seeds of various species of Hydnocarpus (Flacourtiaceae). Historically, these oils containing cyclopentenyl fatty acids, including gorlic acid, have been used in traditional medicine for the treatment of various skin conditions, most notably leprosy .
Biological Activities
Gorlic acid has demonstrated several biological activities that make it a compound of interest for potential therapeutic applications. These activities are largely attributed to its unique cyclopentenyl structure, which distinguishes it from more common fatty acids.
Anti-inflammatory Activity
Research on the oil from Carpotroche brasiliensis seeds, which contains gorlic acid as a major component, has demonstrated significant anti-inflammatory properties. In experimental models, the acid fraction containing cyclopentenyl fatty acids including gorlic acid showed dose-dependent anti-inflammatory activity .
In a study using carrageenan-induced rat paw edema, the acid mixture administered orally at doses of 10-500 mg/kg inhibited both edema formation by 30-40% and associated hyperalgesia. This suggests that gorlic acid, as part of this mixture, contributes to these anti-inflammatory effects .
Antinociceptive Activity
The acid fraction from C. brasiliensis seeds has also demonstrated antinociceptive (pain-reducing) properties in experimental models. At a dose of 200 mg/kg, this fraction showed significant antinociceptive activity, with 57% inhibition in acetic acid-induced constrictions and 55% inhibition of the second phase of formalin-induced pain in Swiss mice .
These findings suggest that gorlic acid, as one of the major components of this acid fraction, may play a role in pain modulation, potentially through its effects on inflammatory mediators.
Comparison with Similar Compounds
Gorlic acid belongs to a family of cyclopentenyl fatty acids that share structural similarities but differ in their specific arrangements and biological activities.
Related Cyclopentenyl Fatty Acids
The main cyclopentenyl fatty acids related to gorlic acid include:
| Fatty Acid | Structure | Natural Occurrence | Notable Properties |
|---|---|---|---|
| Chaulmoogric acid | Cyclopentenyl fatty acid with a chain length of 18 carbons | Hydnocarpus species | Anti-leprotic activity, antimicrobial properties |
| Hydnocarpic acid | Cyclopentenyl fatty acid with a chain length of 16 carbons | Hydnocarpus species | Anti-leprotic activity, antimicrobial properties |
Gorlic acid differs from these related compounds primarily in the position of its double bond (position 6) and the specific arrangement of its carbon chain. These structural differences may contribute to variations in biological activity and therapeutic potential among these compounds .
Analytical Methods for Identification and Quantification
Various analytical techniques can be employed to identify and quantify gorlic acid in natural samples and pharmaceutical preparations. These methods typically rely on the compound's distinctive structural features and chemical properties.
Chromatographic Techniques
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for the separation and quantification of fatty acids, including gorlic acid. These techniques may be coupled with mass spectrometry (MS) for more precise identification.
For structural identification, gorlic acid can be characterized by:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume